molecular formula C7H13ClN2O2 B3028052 (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride CAS No. 1523541-92-5

(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride

Cat. No. B3028052
CAS RN: 1523541-92-5
M. Wt: 192.64
InChI Key: IUCKOFCDGFHQOH-RIHPBJNCSA-N
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Description

  • Defined Stereocentres : 2 out of 2


Molecular Structure Analysis

The molecular structure of (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride consists of a pyrrolo[3,4-c]pyridine ring system with a trifluoromethylbenzonitrile substituent. The stereochemistry at positions 3a and 7a is crucial for its biological activity .


Physical And Chemical Properties Analysis

  • Molar Volume : 317.1±5.0 cm³

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Palamarchuk et al. (2019) described the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, highlighting the use of intramolecular cyclization and nucleophilic substitution for the creation of 2-aminomethyloxazolo[5,4-b]pyridine derivatives, which could potentially include compounds similar to (3aR,7aS)-1-methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride (Palamarchuk et al., 2019).

Structural and Photophysical Properties

  • Research by Shatsauskas et al. (2019) focused on the preparation of oxazolo[5,4-b]pyridin-2(1H)-ones, where the photophysical properties of related compounds were studied. This includes understanding UV and luminescence spectroscopy methods and the relationship between structure and photophysical properties, which could be relevant for the study of this compound (Shatsauskas et al., 2019).

Biological Activity Studies

  • Research by Suresh et al. (2016) on thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed significant biological activity against tested microorganisms. This suggests potential antimicrobial applications for related compounds, including this compound (Suresh et al., 2016).

Potential Pharmacological Applications

  • A study by O’Donnell et al. (2010) identified an alpha 7 nAChR agonist with a similar structural framework, indicating possible pharmacological applications in cognitive disorders and schizophrenia. This highlights the potential use of related compounds like this compound in treating neurological conditions (O’Donnell et al., 2010).

Chemical Modification and Functionalization

  • The work of Flouzat et al. (1992) on the functionalization of 2-phenyloxazolo[4,5-b]pyridines and -[5,4-b]pyridines at the 7-position with various electrophiles could provide insights into the chemical modification and potential functionalization of this compound (Flouzat et al., 1992).

properties

IUPAC Name

(3aR,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-9-5-2-3-8-4-6(5)11-7(9)10;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCKOFCDGFHQOH-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2OC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CCNC[C@H]2OC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523541-92-5
Record name Oxazolo[5,4-c]pyridin-2(1H)-one, hexahydro-1-methyl-, hydrochloride (1:1), (3aR,7aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523541-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride
Reactant of Route 2
(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride
Reactant of Route 3
(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride
Reactant of Route 4
(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride
Reactant of Route 5
(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride
Reactant of Route 6
(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride

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